2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone
Overview
Description
2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone is a complex organic compound with the molecular formula C22H26N2O5 It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethoxybenzoyl group and a 4-methoxyphenyl group
Preparation Methods
The synthesis of 2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.
Substitution with 2,6-Dimethoxybenzoyl Group: The piperazine ring is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the 2,6-dimethoxybenzoyl-substituted piperazine.
Addition of 4-Methoxyphenyl Group: Finally, the 4-methoxyphenyl group is introduced through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents such as sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in studies investigating the modulation of biological pathways and the interaction with specific receptors or enzymes.
Industrial Applications: The compound’s unique chemical structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
2-[4-(2,6-Dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and are studied for their potential as alpha1-adrenergic receptor antagonists.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are investigated for their acetylcholinesterase and butyrylcholinesterase inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties.
Properties
IUPAC Name |
2-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-17-9-7-16(8-10-17)18(25)15-23-11-13-24(14-12-23)22(26)21-19(28-2)5-4-6-20(21)29-3/h4-10H,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAJOSUHHREILJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCN(CC2)C(=O)C3=C(C=CC=C3OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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